An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazole: Chemical Properties and Structure
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 6-fluoro-1H-indazole and other N-methylated indazoles, has been included to provide a thorough understanding.
Chemical Properties and Structure
6-Fluoro-1-methyl-1H-indazole, with the CAS number 1209534-87-1, is a fluorinated derivative of the N-methylated indazole core.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the indazole scaffold can significantly influence its physicochemical properties and biological activity.
Structure:
The chemical structure of 6-Fluoro-1-methyl-1H-indazole is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen at the 1-position of the pyrazole ring.
Chemical Formula: C₈H₇FN₂[1][3]
Molecular Weight: 150.15 g/mol [1][3]
The structural representation is as follows:
Quantitative Data Summary:
Experimental data for 6-Fluoro-1-methyl-1H-indazole is not extensively published. The following table summarizes available data for the target compound and its parent analog, 6-fluoro-1H-indazole, for comparative purposes.
| Property | 6-Fluoro-1-methyl-1H-indazole | 6-Fluoro-1H-indazole |
| CAS Number | 1209534-87-1[1][2][3][4] | 348-25-4[5] |
| Molecular Formula | C₈H₇FN₂[1][3] | C₇H₅FN₂[5] |
| Molecular Weight | 150.15 g/mol [1][3] | 136.13 g/mol [5] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Fluoro-1-methyl-1H-indazole are not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the N-methylation of indazoles. The following protocol is a representative example based on established chemical transformations.
Synthesis of 6-Fluoro-1-methyl-1H-indazole via N-methylation of 6-Fluoro-1H-indazole:
This procedure describes a general method for the N-methylation of an indazole, which often results in the formation of the thermodynamically more stable N1-isomer.[6]
Materials:
-
6-Fluoro-1H-indazole
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Water
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Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 6-Fluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a base (1.1-1.5 equivalents), such as sodium hydride or potassium carbonate, to the solution.
-
Stir the mixture at 0°C for a short period to allow for the deprotonation of the indazole.
-
Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solvent under reduced pressure.
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The crude product can be purified using column chromatography to yield 6-Fluoro-1-methyl-1H-indazole.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[7][8][9] Specifically, fluoro-substituted indazoles have shown significant potential in drug discovery. For instance, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the inhibitory potency against Rho kinase (ROCK1).[10]
The following diagram illustrates a simplified representation of the Rho-kinase (ROCK) signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation. Fluoro-indazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Simplified Rho-kinase (ROCK) signaling pathway.
This pathway highlights how extracellular signals can lead to the activation of RhoA, which in turn activates ROCK. ROCK then promotes cellular contraction and motility by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. 6-Fluoro-indazole derivatives have been identified as potential inhibitors of ROCK, suggesting their therapeutic potential in diseases where this pathway is dysregulated.[10]
Conclusion
6-Fluoro-1-methyl-1H-indazole is a valuable compound for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for developing novel therapeutics. The provided synthetic protocol, based on established methods, offers a starting point for its preparation and subsequent biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. 1209534-87-1|6-Fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 6-Fluoro-1-Methyl-1H-Indazole-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. 6-Fluoro-1-methyl-1h-indazole - CAS:1209534-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Fluoro-1-Methyl-1H-Indazole-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
